molecular formula C18H15ClN2OS2 B2519557 3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-28-9

3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2519557
CAS No.: 477860-28-9
M. Wt: 374.9
InChI Key: XXZNPEFTVPSLQG-UHFFFAOYSA-N
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Description

3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the reaction of 4-chlorobenzyl chloride with a suitable thiol-containing compound. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the thiol group, followed by the addition of the quinazoline derivative under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the quinazoline ring to produce simpler derivatives.

  • Substitution: : Introduction of various functional groups at different positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.

Medicine

The compound's potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline derivatives: : These compounds share a similar core structure and are known for their diverse biological activities.

  • Thiazole derivatives: : These compounds contain a thiazole ring and are used in various pharmaceutical applications.

Uniqueness

3-{[(4-Chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of functional groups and its potential applications in both chemistry and biology. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c19-13-7-5-12(6-8-13)9-23-10-14-11-24-18-20-16-4-2-1-3-15(16)17(22)21(14)18/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZNPEFTVPSLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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